molecular formula C12H18INO4 B2737326 tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2126179-07-3

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2737326
CAS No.: 2126179-07-3
M. Wt: 367.183
InChI Key: IMGXRNDCAMRLGE-UHFFFAOYSA-N
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Description

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with the molecular formula C12H20INO3. This compound is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused to a spirocyclic system. The presence of an iodomethyl group and a tert-butyl ester adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via an iodination reaction, often using reagents like iodine and a suitable oxidizing agent.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through a cyclization reaction involving an isocyanate or a carbamate intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives or reduction reactions to form alcohols or amines.

    Cyclization Reactions: The oxazolidinone ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced derivatives such as alcohols or amines.

Scientific Research Applications

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 7-(bromomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    tert-Butyl 7-(chloromethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    tert-Butyl 7-(hydroxymethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

Uniqueness

The presence of the iodomethyl group in tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate imparts unique reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through substitution reactions. The spirocyclic structure also contributes to its stability and potential biological activity, distinguishing it from other linear or cyclic compounds.

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-8(5-13)17-9(12)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGXRNDCAMRLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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